N-(2-fluorobenzyl)-2-methylpropan-2-amine N-(2-fluorobenzyl)-2-methylpropan-2-amine
Brand Name: Vulcanchem
CAS No.: 893577-97-4
VCID: VC21303954
InChI: InChI=1S/C11H16FN/c1-11(2,3)13-8-9-6-4-5-7-10(9)12/h4-7,13H,8H2,1-3H3
SMILES: CC(C)(C)NCC1=CC=CC=C1F
Molecular Formula: C11H16FN
Molecular Weight: 181.25 g/mol

N-(2-fluorobenzyl)-2-methylpropan-2-amine

CAS No.: 893577-97-4

Cat. No.: VC21303954

Molecular Formula: C11H16FN

Molecular Weight: 181.25 g/mol

* For research use only. Not for human or veterinary use.

N-(2-fluorobenzyl)-2-methylpropan-2-amine - 893577-97-4

Specification

CAS No. 893577-97-4
Molecular Formula C11H16FN
Molecular Weight 181.25 g/mol
IUPAC Name N-[(2-fluorophenyl)methyl]-2-methylpropan-2-amine
Standard InChI InChI=1S/C11H16FN/c1-11(2,3)13-8-9-6-4-5-7-10(9)12/h4-7,13H,8H2,1-3H3
Standard InChI Key ZMQGKSWOGQOQCA-UHFFFAOYSA-N
SMILES CC(C)(C)NCC1=CC=CC=C1F
Canonical SMILES CC(C)(C)NCC1=CC=CC=C1F

Introduction

Chemical Structure and Identification

N-(2-fluorobenzyl)-2-methylpropan-2-amine is characterized by a fluorobenzyl group attached to a branched alkyl chain, classified as a tertiary amine. Its structure consists of a 2-fluorophenyl ring connected via a methylene bridge to a tert-butylamine group .

Identification Parameters

The compound is cataloged with various identifiers that enable precise scientific reference and classification:

ParameterValue
CAS Number893577-97-4
PubChem CID4722380
Molecular FormulaC11H16FN
Molecular Weight181.25 g/mol
IUPAC NameN-[(2-fluorophenyl)methyl]-2-methylpropan-2-amine
InChIInChI=1S/C11H16FN/c1-11(2,3)13-8-9-6-4-5-7-10(9)12/h4-7,13H,8H2,1-3H3
InChIKeyZMQGKSWOGQOQCA-UHFFFAOYSA-N
SMILESCC(C)(C)NCC1=CC=CC=C1F

These identification parameters facilitate easy retrieval of information about the compound from chemical databases and literature .

Structural Features

The compound exhibits several key structural features that influence its chemical behavior:

  • Fluorine atom at the ortho position (position 2) of the benzene ring

  • Methylene bridge connecting the aromatic ring to the amine group

  • Tertiary amine with a tert-butyl group (2-methylpropan-2-amine)

The presence of the fluorine atom significantly affects the electronic distribution within the molecule, contributing to its unique reactivity and potential biological interactions.

Synthesis Methods

Several synthetic approaches have been developed for the preparation of N-(2-fluorobenzyl)-2-methylpropan-2-amine, with the most common method being alkylation.

Alkylation Method

The primary synthesis route involves the alkylation of 2-methylpropan-2-amine (tert-butylamine) using 2-fluorobenzyl chloride as the alkylating agent. This reaction typically requires controlled conditions to prevent side reactions and ensure high selectivity.

The reaction can be represented as:
2-methylpropan-2-amine + 2-fluorobenzyl chloride → N-(2-fluorobenzyl)-2-methylpropan-2-amine + HCl

This reaction is typically carried out in the presence of a base to neutralize the generated HCl and promote the nucleophilic substitution process.

Alternative Synthesis Methods

Alternative synthetic approaches may include:

  • Reductive amination of 2-fluorobenzaldehyde with 2-methylpropan-2-amine

  • Nucleophilic substitution reactions using 2-fluorobenzyl bromide or other suitable leaving groups

  • Transition metal-catalyzed coupling reactions for more complex variants

These methods provide flexibility in synthesis depending on available starting materials and desired purity levels.

Physical and Chemical Properties

N-(2-fluorobenzyl)-2-methylpropan-2-amine possesses specific physicochemical properties that determine its behavior in various chemical environments.

Chemical Reactivity

N-(2-fluorobenzyl)-2-methylpropan-2-amine can participate in various chemical reactions, primarily through its amine functionality:

  • Alkylation and arylation reactions at the nitrogen center

  • Nucleophilic substitution reactions

  • Acid-base reactions forming salt derivatives

  • Oxidation reactions

The tertiary amine structure limits some reactions compared to primary or secondary amines but provides stability against certain degradation pathways.

Biological Activity

The biological activity of N-(2-fluorobenzyl)-2-methylpropan-2-amine primarily relates to its interaction with specific biological targets, making it of interest in medicinal chemistry.

Potential ApplicationResearch Focus
Neurological DisordersInteraction with neurotransmitter systems
Anti-inflammatory AgentsModulation of inflammatory pathways
Antimicrobial ActivityInhibition of microbial growth

These applications are being explored through structure-activity relationship studies and biological screening assays.

Mechanism of Action

The biological activity of N-(2-fluorobenzyl)-2-methylpropan-2-amine is believed to involve:

  • Interaction with specific receptors or enzymes

  • Modulation of signaling pathways

  • Potential influence on neurotransmitter systems

Variations in substituents on the aromatic ring significantly affect binding affinity and potency against biological targets. The fluorine atom at position 2 of the benzene ring plays a crucial role in these interactions, potentially enhancing binding to specific receptor sites through hydrogen bonding or electronic effects.

Pharmaceutical Significance

Structure-Activity Relationships

Studies on compounds similar to N-(2-fluorobenzyl)-2-methylpropan-2-amine have shown that minor structural modifications can significantly impact biological activity. The position and nature of substituents on the benzene ring, as well as modifications to the amine portion, can be tuned to optimize interactions with specific biological targets.

Market Analysis and Research Trends

Market Overview

The market for N-(2-fluorobenzyl)-2-methylpropan-2-amine is primarily driven by research applications in pharmaceutical and chemical industries. Market reports highlight its potential applications and demand in various sectors .

Production and Supply Chain

Analysis of the global N-(2-fluorobenzyl)-2-methylpropan-2-amine market indicates:

  • Growth in production capacity and value from 2020-2025

  • Development of manufacturing technologies

  • Projected market share distribution across global regions from 2025-2030

  • Supply and consumption patterns

These market trends suggest increasing interest in this compound for various applications .

Research and Development Trends

Current research on N-(2-fluorobenzyl)-2-methylpropan-2-amine focuses on:

  • Expanding synthetic methodologies

  • Exploring new applications in medicinal chemistry

  • Developing structure-activity relationships

  • Investigating biological mechanisms

Research institutions and pharmaceutical companies continue to explore the potential of this compound in drug discovery and development programs .

Comparison with Related Compounds

N-(2-fluorobenzyl)-2-methylpropan-2-amine belongs to a broader class of fluorinated amines. Comparing it with structurally related compounds provides insights into structure-activity relationships.

Structural Analogs

CompoundStructural DifferencesUnique Aspects
1-(2-Fluorophenyl)-2-methylpropan-2-amineDifferent connection between aromatic ring and amineDifferent spatial arrangement affecting biological activity
N-(4-fluorobenzyl)-2-methylpropan-2-amineFluorine at para position instead of orthoAltered electronic distribution and biological interactions
N-(2-Fluorophenylmethyl)isopropylamineIsopropyl group instead of tert-butylDecreased steric hindrance near the nitrogen
(2-Fluoro-benzyl)-isopropyl-amineIsopropyl group instead of tert-butyl with different naming conventionSimilar properties but different biological activity profile

These structural variations can significantly impact chemical reactivity, physical properties, and biological activity .

Future Research Directions

Based on current trends, future research on N-(2-fluorobenzyl)-2-methylpropan-2-amine may focus on:

  • Development of optimized synthetic routes with improved yields and purity

  • Exploration of novel applications in medicinal chemistry and materials science

  • Detailed structure-activity relationship studies to understand the impact of structural modifications

  • Investigation of potential therapeutic applications based on its biological activity profile

  • Computational studies to predict interactions with biological targets

These research directions may expand our understanding of this compound and its potential applications in various fields .

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